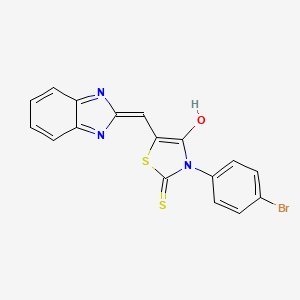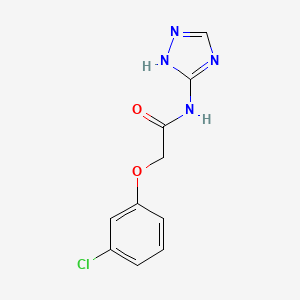
N-(4-hydroxy-2-methylphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-hydroxy-2-methylphenyl)benzenesulfonamide is an organic compound with the molecular formula C13H13NO3S It is a derivative of benzenesulfonamide, characterized by the presence of a hydroxy group and a methyl group on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxy-2-methylphenyl)benzenesulfonamide typically involves the reaction of 4-hydroxy-2-methylphenylamine with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-hydroxy-2-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an amine derivative
Substitution: Formation of various substituted sulfonamides
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its anticancer and antimicrobial properties. It has shown activity against certain cancer cell lines and bacterial strains.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(4-hydroxy-2-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can lead to a decrease in the production of bicarbonate ions, affecting various physiological processes. In the context of its anticancer activity, the compound may induce apoptosis in cancer cells by interfering with cellular signaling pathways.
Comparaison Avec Des Composés Similaires
N-(4-hydroxy-2-methylphenyl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:
N-(4-hydroxy-2-methoxyphenyl)benzenesulfonamide: Similar structure but with a methoxy group instead of a methyl group.
N-(4-methylphenyl)benzenesulfonamide: Lacks the hydroxy group, which may affect its reactivity and biological activity.
N-(4-hydroxyphenyl)benzenesulfonamide: Lacks the methyl group, which can influence its solubility and interaction with biological targets.
The presence of both the hydroxy and methyl groups in this compound makes it unique, potentially enhancing its reactivity and specificity in various applications.
Propriétés
Numéro CAS |
51767-42-1 |
|---|---|
Formule moléculaire |
C13H13NO3S |
Poids moléculaire |
263.31 g/mol |
Nom IUPAC |
N-(4-hydroxy-2-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H13NO3S/c1-10-9-11(15)7-8-13(10)14-18(16,17)12-5-3-2-4-6-12/h2-9,14-15H,1H3 |
Clé InChI |
MFXQIOMFXXIRQI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)O)NS(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


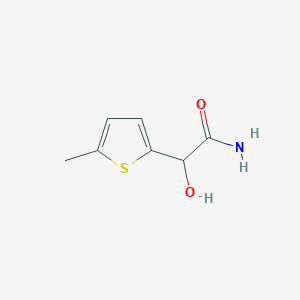
![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (3-methylphenoxy)acetate](/img/structure/B12118469.png)
![6-(2-Hydroxyethyl)-2-(isopropylthio)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12118470.png)
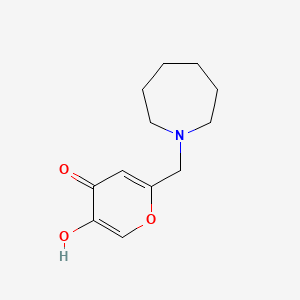

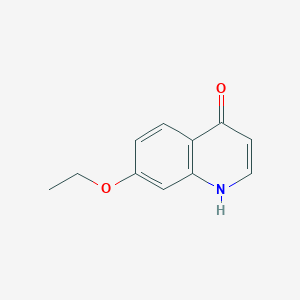

![3-Phenylbenzo[c]isoxazol-5-yl 1,2,3,4-tetrahydroquinolyl ketone](/img/structure/B12118514.png)

